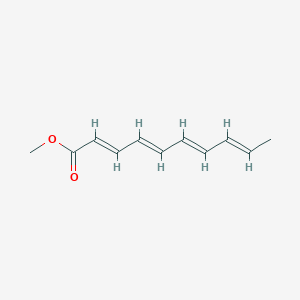

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

Descripción

BenchChem offers high-quality Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXFAZSXEWIKEQ-BYFNFPHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl all-trans-decatetraenoate structure and reactivity

Technical Monograph: Methyl all-trans-Decatetraenoate

Part 1: Chemical Identity & Structural Analysis

Compound: Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate CAS Registry Number: 64550-72-7 (for the (all-E)-isomer) Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Structural Significance: Methyl all-trans-decatetraenoate represents a quintessential conjugated polyene ester. Unlike its naturally occurring isomer, the stink bug pheromone methyl (2E,4E,6Z)-decatrienoate, this all-trans (all-E) variant is thermodynamically more stable but kinetically highly reactive due to its extended π-electron system.

Electronic Properties & Spectroscopy: The molecule features a chromophore of four conjugated double bonds esterified at the C1 position. This extended conjugation lowers the HOMO-LUMO gap significantly compared to dienes or trienes.

-

UV-Vis Absorption: The compound exhibits a characteristic vibrational fine structure in its absorption spectrum, typical of rigid polyenes.

-

λmax (Hexane): ~299 nm, ~313 nm, ~328 nm (Inferred from the homologous β-parinaric acid chromophore).

-

Molar Extinction Coefficient (ε): > 80,000 M⁻¹cm⁻¹ (High absorptivity due to allowed π-π* transitions).

-

-

Fluorescence: Weakly fluorescent in solution but fluorescence quantum yield increases significantly in rigid environments (e.g., when intercalated in lipid bilayers or frozen matrices), making it a valuable probe for membrane viscosity.[1]

Part 2: Synthesis & Production Strategy

Synthesizing the all-trans isomer requires rigorous stereocontrol to avoid contamination with Z-isomers. Two primary methodologies are recognized in the field:

Method A: Pd-Catalyzed Cross-Coupling (Modern Stereoselective Route)

This method utilizes the Negishi coupling to join pre-formed stereopure synthons. It offers superior stereocontrol (>98% E-selectivity) compared to classical olefination.[1]

-

Step 1: Preparation of (1E,3E)-1-iodo-1,3-hexadiene via Zr-catalyzed carboalumination of alkynes.

-

Step 2: Negishi coupling of the dienyl iodide with (E)-methyl 4-zincocrotonate (generated in situ).

-

Catalyst: Pd(PPh₃)₄ or Pd(dba)₂/TFP.[1]

-

Key Advantage: Modular assembly prevents thermodynamic scrambling of the double bond geometry.

Method B: Iodine-Catalyzed Isomerization (Thermodynamic Control)

Classical Wittig synthesis often yields a mixture of E/Z isomers.

-

Protocol: The crude isomeric mixture is dissolved in hexane.

-

Reagent: A catalytic amount of iodine (I₂) is added (0.5 mol%).

-

Process: The solution is exposed to ambient light or mild heat. The iodine radical reversibly adds to the double bonds, allowing rotation. Since the all-trans form is the thermodynamic sink (least steric hindrance), the equilibrium shifts toward the (2E,4E,6E,8E) isomer.

Part 3: Reactivity Profile & Degradation Pathways

The reactivity of methyl all-trans-decatetraenoate is dominated by its conjugated tetraene core. It acts as an "electron sink" and is exceptionally sensitive to electrophiles, radicals, and cycloadditions.[1]

Oxidative Instability (The Primary Hazard)

The central double bonds (C4-C5 and C6-C7) are highly susceptible to autoxidation.

-

Mechanism: Triplet oxygen (³O₂) can abstract an allylic proton or add directly to the polyene system to form a resonance-stabilized radical. This rapidly traps another O₂ molecule to form a hydroperoxide or cyclic peroxide.

-

Result: Formation of complex mixtures of epoxides, aldehydes (via chain scission), and polymeric peroxides.[1]

Dimerization & Polymerization

In concentrated solutions (>0.1 M), the molecule undergoes spontaneous Diels-Alder reactions.

-

Pathway: One molecule acts as the diene (s-cis conformation required) and another as the dienophile.

-

Product: Cyclohexene-based dimers and oligomers. This process is accelerated by heat and Lewis acids.

Photoisomerization

While the all-trans form is stable in the dark, UV excitation promotes an electron to the π* antibonding orbital, reducing the bond order and allowing rotation around the double bonds. This leads to a photostationary state containing significant amounts of mono-cis isomers (e.g., 2Z, 4Z, or 6Z).[1]

Part 4: Visualization of Reactivity

The following diagram illustrates the critical degradation pathways that researchers must mitigate during handling.

Caption: Major degradation pathways for conjugated tetraenoates. Oxidative cleavage and light-induced isomerization are the fastest deactivation modes.

Part 5: The "Argon-Shielded" Handling Protocol

To maintain the integrity of methyl all-trans-decatetraenoate, the following self-validating protocol is mandatory.

1. Storage Environment:

-

Temperature: -80°C (Critical). At -20°C, slow polymerization occurs over months.

-

Atmosphere: Sealed under Argon (Ar). Nitrogen (N₂) is acceptable but Ar is heavier and provides a better blanket.

-

Solvent: Store as a dilute solution (10 mM) in degassed Benzene or Toluene. Avoid nucleophilic solvents like methanol for long-term storage to prevent transesterification or Michael addition artifacts.

2. Experimental Workflow:

-

Thawing: Allow the vial to reach room temperature before opening to prevent water condensation (which accelerates hydrolysis).

-

Lighting: All manipulations must be performed under Amber Light (wavelength >500 nm) to prevent photoisomerization.[1]

-

Concentration: Never evaporate to dryness unless immediately using. The neat oil polymerizes rapidly.

3. Quality Control (Self-Validation):

-

UV-Vis Check: Before use, dilute a small aliquot in hexane.

-

Pass: Distinct vibrational fine structure (three peaks).

-

Fail: Broad, featureless band (indicates oxidation/polymerization) or hypsochromic shift (indicates saturation/cleavage).[1]

-

Part 6: Applications in Research

1. Mechanistic Probe for Lipid Peroxidation: Due to its high susceptibility to oxidation, this molecule serves as a "sacrificial" probe to test the efficacy of antioxidants (e.g., α-tocopherol) in lipid bilayers. The rate of loss of its UV absorbance correlates directly with free radical flux.

2. Membrane Biophysics: Similar to parinaric acid, the methyl ester can partition into membrane cores.[1] Its fluorescence lifetime and polarization are sensitive to the "micro-viscosity" of the lipid environment, making it a tool for studying phase transitions in liposomes.

3. Synthetic Intermediate: It acts as a precursor for the synthesis of complex resolvins and protectins, where the tetraene geometry is modified enzymatically or chemically to produce bioactive lipid mediators.

References

-

Stereoselective Synthesis of Conjugated Polyenes: Negishi, E., et al. (2004).[1] Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences. [1]

-

Spectroscopic Properties of Tetraenes: Sklar, L. A., et al. (1977).[1] Conjugated polyene fatty acids as fluorescent probes: spectroscopic characterization. Biochemistry.[2] [1]

-

Synthesis of Stink Bug Pheromones (Isomer Context): Khrimian, A., et al. (2008).[1] Synthesis of methyl (2E,4E,6Z)-decatrienoate, the pheromone of the stink bug Thyanta pallidovirens.[3] Tetrahedron.[4][5] [1]

-

Reactivity of Conjugated Esters: Holman, R. T., et al. (1956).[1] Autoxidation of isomers of linoleic and linolenic acids. Journal of the American Chemical Society. [1]

Sources

- 1. US8404867B2 - Sulfurized estolides and methods of making and using the same - Google Patents [patents.google.com]

- 2. (2E,4E,6Z)-methyl deca-2,4,6-trienoate | 51544-64-0 [chemicalbook.com]

- 3. (2E,4E,6Z)-Methyl deca-2,4,6-trienoate | TargetMol [targetmol.com]

- 4. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-alpha oncogene in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ester synthesis by transesterification [organic-chemistry.org]

An In-Depth Technical Guide on the Natural Occurrence of Methyl 2,4,6,8-Decatetraenoate Isomers

Preamble: Navigating the Knowns and Unknowns

To our intended audience of researchers, scientists, and drug development professionals, this guide ventures into the chemical ecology and analytical science of methyl 2,4,6,8-decatetraenoate isomers. It is imperative to state at the outset that documented evidence for the widespread natural occurrence of methyl 2,4,6,8-decatetraenoate isomers is scarce in current scientific literature. In stark contrast, the closely related methyl 2,4,6-decatrienoate isomers are well-established as significant semiochemicals, particularly as insect pheromones.

Therefore, this guide will take a dual approach. Firstly, it will directly address the available information, or lack thereof, concerning methyl 2,4,6,8-decatetraenoate isomers. Secondly, and more substantially, it will provide a comprehensive technical framework for the study of these and other polyunsaturated methyl esters by using the extensively researched methyl 2,4,6-decatrienoate isomers as a validated model system. The methodologies detailed herein for isolation, purification, and structural elucidation are directly applicable to the investigation of the tetraenoate isomers, should they be discovered in natural sources.

Part 1: The Elusive Methyl 2,4,6,8-Decatetraenoate Isomers

Our extensive search of natural product databases and scientific literature has yielded limited direct evidence for the isolation of methyl 2,4,6,8-decatetraenoate isomers from natural sources. While the trienoate counterparts are well-documented as insect pheromones, the tetraenoates remain largely uncharacterized in this regard. This presents both a challenge and an opportunity for natural product chemists and chemical ecologists. The absence of evidence is not evidence of absence, and the targeted exploration of diverse biological niches, such as fungi, bacteria, and marine organisms, may yet reveal the presence of these highly unsaturated molecules.

Part 2: A Model System - The Well-Characterized Methyl 2,4,6-Decatrienoate Isomers

The study of methyl 2,4,6-decatrienoate isomers provides a robust blueprint for the investigation of their tetraenoate analogues. These compounds are notably employed as aggregation pheromones by several species of stink bugs (Pentatomidae)[1][2]. For instance, the (2E,4E,6Z)-isomer is the aggregation pheromone of the brown-winged green bug, Plautia stali, and is also a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys[3][4][5][6]. The (E,Z,Z)-isomer is a sex pheromone component for the red-shouldered stink bug, Thyanta pallidovirens[4].

Biosynthesis of Polyunsaturated Fatty Acid Methyl Esters (FAMEs)

The biosynthesis of polyunsaturated fatty acids (PUFAs) in organisms like fungi involves a series of desaturation and elongation steps[7][8]. While the specific pathway for methyl 2,4,6,8-decatetraenoate is not defined due to its apparent rarity, we can hypothesize a pathway based on known fatty acid biosynthesis. It would likely involve a polyketide synthase (PKS) or a fatty acid synthase (FAS) pathway with multiple desaturase and elongase enzymes to introduce the conjugated double bonds. The final step would be the methylation of the carboxylic acid, a common reaction in biological systems.

Part 3: A Practical Guide to Isolation, Purification, and Analysis

The following sections provide detailed protocols that can be adapted for the discovery and characterization of novel polyunsaturated methyl esters, including the target methyl 2,4,6,8-decatetraenoate isomers.

Isolation and Purification Workflow

The isolation of volatile and potentially unstable compounds like polyunsaturated methyl esters from complex biological matrices requires a careful and systematic approach.

-

Culture and Extraction:

-

Grow the target fungus in a suitable liquid medium to stationary phase.

-

Separate the mycelia from the broth by filtration.

-

Lyophilize the mycelia to remove water.

-

Extract the lyophilized mycelia with a non-polar solvent such as hexane or a mixture of chloroform and methanol[9]. Perform the extraction at low temperatures to minimize degradation.

-

-

Initial Cleanup:

-

Filter the extract to remove solid particles.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (<30°C).

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel or Florisil, eluting with a gradient of increasing polarity (e.g., hexane with increasing percentages of ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Pool fractions containing compounds of interest.

-

For fine purification and separation of geometric isomers, employ preparative High-Performance Liquid Chromatography (HPLC)[10]. A silver ion-impregnated column (Ag-HPLC) can be particularly effective for separating isomers based on the degree and geometry of unsaturation[11].

-

Structural Elucidation and Analytical Methods

The unambiguous identification of methyl 2,4,6,8-decatetraenoate isomers requires a combination of chromatographic and spectroscopic techniques.

GC-MS is the cornerstone for the analysis of volatile fatty acid methyl esters (FAMEs)[1][12].

-

Column Selection: A polar capillary column (e.g., cyano-substituted or ionic liquid-based) is crucial for the separation of geometric isomers[1][13].

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will provide characteristic fragmentation patterns. The molecular ion peak (M+) will confirm the molecular weight, and fragmentation can give clues about the structure.

-

Sample Preparation:

-

If the isolated compound is a free fatty acid, derivatization to its methyl ester is necessary. A common method is transesterification with methanol and an acid catalyst (e.g., acetyl chloride)[12].

-

Dissolve the FAME sample in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: SLB-IL111 (or equivalent polar ionic liquid column), 30 m x 0.25 mm i.d., 0.20 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 10 min.

-

MS Detector: EI mode at 70 eV, scan range 40-500 m/z.

-

¹H and ¹³C NMR are indispensable for determining the precise geometry of the double bonds (E/Z or cis/trans)[14][15].

-

¹H NMR: The coupling constants (J-values) between olefinic protons are diagnostic for stereochemistry. For a trans double bond, the J-value is typically in the range of 12-18 Hz, while for a cis double bond, it is 6-12 Hz. The chemical shifts of the protons are also informative[14].

-

¹³C NMR: The chemical shifts of the carbons involved in the double bonds can also help in assigning stereochemistry.

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified FAME isomer (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Key signals to analyze include:

-

Olefinic protons (-CH=CH-): ~5.0-7.5 ppm

-

Methyl ester protons (-OCH₃): ~3.7 ppm

-

Allylic protons (-CH₂-CH=): ~2.0-2.8 ppm

-

Terminal methyl protons (-CH₃): ~0.9 ppm

-

-

Data Summary Table

| Analytical Technique | Information Provided | Key Parameters/Considerations |

| GC-MS | Retention time, molecular weight, fragmentation pattern | Polar column for isomer separation, appropriate oven temperature program[1][12][13]. |

| ¹H NMR | Stereochemistry of double bonds (E/Z), proton connectivity | High-field spectrometer for resolution, analysis of coupling constants[14][15]. |

| ¹³C NMR | Carbon skeleton, confirmation of stereochemistry | Decoupled spectra for clarity, comparison with predicted shifts. |

| HPLC (Ag-HPLC) | Separation of geometric and positional isomers | Silver ion-impregnated stationary phase, gradient elution[11]. |

Part 4: Biological Activity and Potential Applications

While the biological activity of methyl 2,4,6,8-decatetraenoate isomers is largely unexplored, related polyunsaturated fatty acid methyl esters have shown a range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[16][17][18]. The discovery of naturally occurring tetraenoate isomers would undoubtedly trigger significant research into their potential as drug leads or agrochemicals. For example, their high degree of unsaturation might confer potent antioxidant properties.

Part 5: Future Directions

The field is wide open for the discovery of methyl 2,4,6,8-decatetraenoate isomers in nature. Future research should focus on:

-

Targeted Metabolomics: Employing sensitive GC-MS and LC-MS techniques to screen extracts from a wide range of organisms.

-

Genome Mining: Identifying biosynthetic gene clusters in fungi and bacteria that may be responsible for producing such compounds.

-

Total Synthesis: The chemical synthesis of all possible geometric isomers of methyl 2,4,6,8-decatetraenoate is crucial to provide analytical standards for identification and for biological screening[4].

References

-

The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021). MDPI. [Link]

-

Lipid Isolation from Plants. (n.d.). PMC. [Link]

-

Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi. (2022). PMC. [Link]

-

High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. [Link]

-

Biosynthesis and Regulation of Microbial Polyunsaturated Fatty Acid Production. (2025). ResearchGate. [Link]

-

A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. (2012). PubMed. [Link]

-

The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters-Polyunsaturated Geometric Isomers in GC-MS. (2025). ResearchGate. [Link]

-

The geometric isomers of methyl-2,4,6-decatrienoate, including pheromones of at least two species of stink bugs. (2025). ResearchGate. [Link]

-

Extraction and Isolation of Polyunsaturated Fatty Acids from Microalgae Tetraselmis.Sp. (2017). ResearchGate. [Link]

- Novel methods of isolation of poly unsaturated fatty acids. (n.d.).

-

Promising Sources of Plant-Derived Polyunsaturated Fatty Acids: A Narrative Review. (n.d.). MDPI. [Link]

-

A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2025). ResearchGate. [Link]

-

Production of polyunsaturated fatty acids by fungi: A review. (2025). ResearchGate. [Link]

-

Positional and Geometric Isomer Separation of FAME by Comprehensive 2-D GC. (n.d.). PubMed. [Link]

-

Scalable synthesis of methyl (E,E,Z)-2,4,6-decatrienoate, the sex pheromone component of the brown-winged green bug, Plautia stali. (2023). ResearchGate. [Link]

-

Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. (2021). MDPI. [Link]

-

Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. (n.d.). PMC. [Link]

- Process for separating polyunsaturated fatty acids from long chain unsaturated or less saturated fatty acids. (n.d.).

-

Positional and geometric isomer separation of FAME by comprehensive 2-D GC. (2025). ResearchGate. [Link]

-

High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (n.d.). PMC. [Link]

-

Determination of polyunsaturated fatty esters (PUFA) in biodiesel by GC/ GC−MS and 1H-NMR techniques. (2025). ResearchGate. [Link]

-

Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025). SciELO. [Link]

-

Fungal Lipids: The Biochemistry of Lipid Accumulation. (n.d.). International Journal of Chemical Engineering and Applications. [Link]

-

¹H NMR spectra of fatty acid methyl esters (−2) and epoxidised fatty... (n.d.). ResearchGate. [Link]

-

The biosynthetic routes to polyunsaturated fatty acids and their derivatives. (n.d.). ResearchGate. [Link]

-

Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (n.d.). SciSpace. [Link]

- Process for producing methyl (2E, 4E, 6Z) -2,4,6-decatrienoate. (n.d.).

-

Purification of fatty acid methyl esters by high-performance liquid chromatography. (1999). PubMed. [Link]

-

Saturated Fatty Acids and Methyl Esters. (2019). AOCS. [Link]

-

methyl (E,Z)-2,4-decadienoate. (n.d.). The Good Scents Company. [Link]

-

methyl (E,E)-2,4-decadienoate. (n.d.). The Good Scents Company. [Link]

-

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate. (n.d.). PubChem. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Methyl 2,4 (E,Z)-decadienoate. (n.d.). NIST WebBook. [Link]

-

Analysis of bioactive compounds from Raphia taedigera using gas chromatography–mass spectrometry. (n.d.). Eurasian Chemical Communications. [Link]

-

Methyl Decanoate. (n.d.). PubChem. [Link]

-

GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. (n.d.). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijcea.org [ijcea.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. jddtonline.info [jddtonline.info]

Biological role of conjugated tetraenoic acid methyl esters

An In-Depth Technical Guide to the Biological Roles of Conjugated Polyenoic Fatty Acid Methyl Esters

This guide provides a comprehensive technical overview of conjugated polyenoic fatty acid methyl esters, with a primary focus on conjugated linolenic acids (CLnAs), for researchers, scientists, and drug development professionals. It synthesizes current knowledge on their significant biological activities, underlying mechanisms of action, and key experimental methodologies for their study.

Introduction: Beyond Conventional Fatty Acids

Polyunsaturated fatty acids (PUFAs) are critical components of cellular structure and signaling. A unique subclass of PUFAs, known as conjugated fatty acids (CFAs), is distinguished by the presence of two or more conjugated double bonds in their acyl chains. This structural feature confers distinct chemical properties and potent biological activities not observed in their non-conjugated counterparts. While conjugated linoleic acids (CLAs; C18:2) are the most studied dienes, there is growing interest in conjugated linolenic acids (CLnAs; C18:3) and tetraenoic acids (C18:4), which possess three or four conjugated double bonds, respectively. These "super-CLAs" often exhibit enhanced bioactivity.[1][2]

Prominent examples of naturally occurring CLnAs include:

-

α-Eleostearic Acid (α-ESA): The major fatty acid in bitter melon and tung oil.[5][6][7]

-

Jacaric Acid: Found in the seeds of the Jacaranda mimosifolia tree.[8][9][10]

-

Catalpic Acid: Primarily found in the seeds of catalpa trees.[11][12]

In research and analytical settings, these fatty acids are commonly converted to their methyl ester derivatives. This process, known as transesterification, enhances their volatility and thermal stability, making them ideal for analysis by gas chromatography (GC).[13][14] For in vitro studies, methyl esters are frequently used to improve solubility and ensure consistent delivery to cell cultures.

Core Biological Activities & Mechanisms of Action

Conjugated trienoic and tetraenoic acids exert powerful effects on cellular physiology, primarily through three interconnected domains: cancer cell cytotoxicity, metabolic regulation, and inflammation control.

Potent Anti-Cancer Activity

A substantial body of evidence demonstrates that CLnAs are potent inducers of cell death in various cancer models, including breast, colon, and prostate cancers.[5][8][15][16] Their anti-proliferative effects are often more pronounced than those of CLAs.[5][15] The primary mechanisms involve the induction of apoptosis through oxidative stress and the modulation of critical cell signaling pathways.

2.1.1 Induction of Apoptosis via Lipid Peroxidation

The conjugated double bond system makes CLnAs highly susceptible to oxidation.[17] This inherent property is leveraged to induce cancer cell death.

-

Mechanism: Upon incorporation into cancer cell membranes, CLnAs undergo rapid lipid peroxidation, leading to the generation of reactive oxygen species (ROS). This surge in oxidative stress disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria into the nucleus.[5] This cascade culminates in DNA fragmentation and programmed cell death.[9][15]

-

Causality: The pro-oxidant effect is a key differentiator from the antioxidant role of many other dietary compounds. The anti-cancer efficacy of α-ESA, for instance, is significantly diminished in the presence of antioxidants like α-tocopherol, confirming that its apoptotic action is oxidation-dependent.[5][15]

2.1.2 Modulation of Cell Signaling Pathways

CLnAs act as signaling molecules, directly influencing pathways that govern cell survival, proliferation, and death.

-

PPARγ Activation: Alpha-eleostearic acid has been identified as an agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[6][17][18] Activation of PPARγ in cancer cells can induce apoptosis and inhibit proliferation.[19]

-

ERK1/2 Inhibition: The same studies show that α-ESA-induced PPARγ activation is correlated with the inhibition of ERK1/2 phosphorylation.[6][18] The ERK1/2 pathway is a central regulator of cell proliferation, and its suppression contributes to the anti-cancer effect.

-

Bcl-2 Family Regulation: Treatment with CLnAs like α-ESA and jacaric acid alters the balance of the Bcl-2 family of proteins. It leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, further pushing the cell towards apoptosis.[6][10]

Table 1: Comparative Anti-proliferative Effects of Conjugated Fatty Acids

| Compound | Cancer Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| α-Eleostearic Acid | MDA-MB-231 (Breast) | 40 µmol/L | ~70-90% apoptosis | [5][7] |

| α-Eleostearic Acid | DLD-1 (Colon) | Not specified | Growth inhibition, DNA laddering | [7][15] |

| Jacaric Acid | PC-3 (Prostate) | Not specified | Selective induction of apoptosis | [16] |

| Jacaric Acid | PU5-1.8 (Leukemia) | Not specified | Time- and concentration-dependent proliferation inhibition | [10] |

| Punicic Acid | Breast Cancer Lines | Not specified | Inhibition of proliferation, stimulation of apoptosis | [1] |

| Conjugated Linoleic Acid (CLA) | MDA-MB-231 (Breast) | 40 µmol/L | ~5-10% apoptosis |[5][7] |

Caption: Anti-cancer signaling pathway of α-Eleostearic Acid.

Metabolic Regulation

Several CLnAs have demonstrated beneficial effects on metabolic health, including anti-obesity and anti-diabetic properties.[1][20]

-

Anti-Obesity: Punicic and catalpic acids have been shown to reduce abdominal fat deposition.[11][12] Studies in obese OLETF rats showed that dietary pomegranate seed oil, rich in punicic acid, helped prevent excessive weight gain.[21]

-

Improved Glucose Homeostasis: Catalpic acid improves glucose tolerance and insulin sensitivity in mice fed high-fat diets.[12] Punicic acid also shows potential in managing type 2 diabetes by increasing cellular sensitivity to insulin rather than by altering insulin secretion.[1]

-

Mechanism via PPARs: The metabolic effects are largely mediated by the activation of PPARs. Catalpic acid upregulates PPARα expression in adipose tissue, which is reminiscent of the action of fibrate drugs used to lower lipids.[12] Punicic acid is thought to activate PPARγ, enhancing insulin sensitivity.[1]

Caption: PPAR-mediated metabolic regulation by CLnAs.

Anti-inflammatory Effects

CLnAs possess potent anti-inflammatory properties, modulating the body's response to inflammatory stimuli.[2][3][20]

-

Mechanism: Fatty acids are known modulators of inflammation.[22][23] In bovine mammary epithelial cells stimulated with lipopolysaccharide (LPS), both CLA isomers and α-linolenic acid reduced the gene expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22][23] This effect is partly mediated through the upregulation or activation of PPARγ, which can inhibit the transcription of pro-inflammatory genes.[22][23] Furthermore, CLAs have been shown to reduce ROS production during an inflammatory response.[22][23] In endothelial cells, low concentrations of CLA isomers can decrease the secretion of inflammatory chemokines such as MCP-1 and IL-8.[24]

Experimental Protocols & Methodologies

To ensure reproducibility and accuracy in the study of conjugated tetraenoic acid methyl esters, robust and validated protocols are essential.

Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol is for the transesterification of fatty acids from an oil source for subsequent analysis or use in in vitro experiments. This method is adapted from standard acid-catalyzed methylation procedures.[13]

Rationale: Acid-catalyzed methylation is effective for converting both free fatty acids and glycerolipids into FAMEs. Using a mild temperature (45°C) helps to prevent the formation of artifacts, which can occur with conjugated systems under harsh conditions.[13]

Materials:

-

Lipid source (e.g., 20 mg of pomegranate seed oil)

-

Methanolic HCl (1.2% v/v, prepared by adding acetyl chloride to anhydrous methanol)

-

Toluene

-

Hexane

-

1 M Sodium Chloride

-

Anhydrous Sodium Sulfate

-

Screw-capped glass tubes, heater block, vortex mixer

Procedure:

-

Accurately weigh approximately 20 mg of the oil into a screw-capped glass tube.

-

Add 1 mL of toluene to dissolve the oil.

-

Add 2 mL of 1.2% methanolic HCl.

-

Cap the tube tightly and vortex thoroughly.

-

Place the tube in a heater block set to 45°C for 16 hours. This extended time ensures the complete conversion of all lipid classes.

-

After incubation, allow the tube to cool to room temperature.

-

Add 2 mL of 1 M NaCl solution to stop the reaction and vortex.

-

Add 2 mL of hexane to extract the FAMEs. Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The FAMEs in hexane are now ready for analysis by Gas Chromatography (GC) or for being dried under nitrogen and reconstituted in a suitable solvent (e.g., ethanol with 0.1% BSA) for cell culture experiments.

Protocol: In Vitro Analysis of Cytotoxicity (MTT Assay)

This protocol assesses the effect of a CLnA methyl ester on the metabolic activity and proliferation of cancer cells.

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in DMSO. The absorbance of this colored solution is proportional to the number of viable, metabolically active cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of the CLnA methyl ester (e.g., α-ESA methyl ester) in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions (including a vehicle control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

Conjugated trienoic and tetraenoic fatty acids, often studied as their methyl esters, are potent bioactive lipids with significant therapeutic potential. Their ability to selectively induce apoptosis in cancer cells, improve key metabolic parameters, and suppress inflammation highlights their promise in drug development and as advanced nutraceuticals. The core mechanisms, revolving around the induction of lipid peroxidation and the modulation of PPAR signaling, provide a solid foundation for further investigation.

Future research should focus on:

-

Isomer-Specific Effects: The precise biological activity can vary significantly between different positional and geometric isomers. A deeper understanding of the structure-activity relationship is crucial.

-

In Vivo Efficacy and Bioavailability: While in vitro results are promising, more extensive in vivo studies are needed to establish efficacy, optimal dosing, and metabolic fate in humans.

-

Synergistic Therapies: Investigating the potential of these fatty acids to enhance the efficacy of existing chemotherapeutic or anti-diabetic drugs could open new avenues for combination therapies.

The continued exploration of these unique fatty acids holds considerable promise for addressing some of today's most challenging diseases.

References

-

Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Punicic Acid: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - MDPI. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism. (2009). AACR Publications. Retrieved February 12, 2026, from [Link]

-

Beneficial bioactivities of punicic acid found through studies... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Tumor growth suppression by α-eleostearic acid, a linolenic acid isomer with a conjugated triene system, via lipid peroxidation. (2002). Oxford Academic. Retrieved February 12, 2026, from [Link]

-

Punicic acid - the compound and its properties. (2022). NATURAL POLAND. Retrieved February 12, 2026, from [Link]

-

Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARγ and inhibition of ERK 1 / 2 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism. (2009). AACR Publications. Retrieved February 12, 2026, from [Link]

-

Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2. (2009). PubMed. Retrieved February 12, 2026, from [Link]

-

Punicic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

The anti-cancer effects and mechanisms of conjugated fatty acids. (2025). PubMed. Retrieved February 12, 2026, from [Link]

-

Bioactivity and biotechnological production of punicic acid. (2018). PubMed. Retrieved February 12, 2026, from [Link]

-

Jacaric acid | 20 Publications | 94 Citations | Top Authors | Related Topics. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

-

Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo. (2012). PubMed. Retrieved February 12, 2026, from [Link]

-

Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells. (2021). PubMed. Retrieved February 12, 2026, from [Link]

-

Jacaric acid inhibits the growth of murine macrophage-like leukemia PU5-1.8 cells by inducing cell cycle arrest and apoptosis. (2015). PubMed. Retrieved February 12, 2026, from [Link]

-

The anti-cancer effects and mechanisms of conjugated fatty acids. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo | Request PDF. (2012). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study. (2013). PubMed. Retrieved February 12, 2026, from [Link]

-

The Health Promoting Properties of the Conjugated Isomers of α-Linolenic Acid | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue. (2008). PubMed. Retrieved February 12, 2026, from [Link]

-

Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells. (2018). PubMed. Retrieved February 12, 2026, from [Link]

-

Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells. (2018). Cambridge University Press & Assessment. Retrieved February 12, 2026, from [Link]

-

Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. (2023). MDPI. Retrieved February 12, 2026, from [Link]

-

Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Biosynthetic origin of conjugated double bonds: Production of fatty acid components of high-value drying oils in transgenic soybean embryos - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Conjugated linoleic acid regulation of fatty acid metabolism by mTOR signaling pathway in grass carp (Ctenopharyngodon idella) adipocytes. (2025). PubMed. Retrieved February 12, 2026, from [Link]

Sources

- 1. Punicic acid - the compound and its properties [naturalpoland.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivity and biotechnological production of punicic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Alpha‐eleostearic acid suppresses proliferation of MCF‐7 breast cancer cells via activation of PPARγ and inhibition of ERK 1 / 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Jacaric acid | 20 Publications | 94 Citations | Top Authors | Related Topics [scispace.com]

- 9. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jacaric acid inhibits the growth of murine macrophage-like leukemia PU5-1.8 cells by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atamankimya.com [atamankimya.com]

- 12. Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthetic origin of conjugated double bonds: Production of fatty acid components of high-value drying oils in transgenic soybean embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The anti-cancer effects and mechanisms of conjugated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Punicic acid - Wikipedia [en.wikipedia.org]

- 22. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells | animal | Cambridge Core [cambridge.org]

- 24. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathways of conjugated polyene esters in plants

Title: Biosynthesis and Engineering of Conjugated Polyene Esters: From Plant Defense to Pharmaceutical Applications

Abstract This technical guide delineates the biosynthetic architecture, enzymatic mechanisms, and experimental characterization of conjugated polyene esters in plants. Focusing primarily on the bioactive polyacetylenes (polyynes) of the Asteraceae family—such as dihydromatricaria ester—and secondarily on conjugated fatty acids (CFAs) like punicic acid, this document serves as a blueprint for researchers in plant biochemistry and drug discovery. It details the divergent evolution of FAD2-like enzymes, the critical role of lipid trafficking between the plastid and endoplasmic reticulum (ER), and the precise methodologies required to isolate these labile compounds.

Part 1: The Chemical Identity & Therapeutic Significance

Conjugated polyene esters represent a specialized class of lipid-derived metabolites characterized by systems of alternating double and triple bonds (polyacetylenes) or conjugated double bonds (CFAs).

1.1 Target Compounds

-

Polyacetylenic Esters: Short-chain (C10–C14) derivatives often found in the Asteraceae (e.g., Artemisia, Solidago).

-

Example:Dihydromatricaria ester (DME) (Methyl dec-2-en-4,6,8-triynoate).

-

Pharmacology: Potent antifungal, anti-inflammatory, and cytotoxic agents (targeting mitochondrial pathways in cancer cells).

-

-

Conjugated Fatty Acid (CFA) Glycerolipids: Long-chain (C18) fatty acids stored in triacylglycerols (TAGs).

-

Example:Punicic acid (18:3

) from Pomegranate. -

Application: Nutraceuticals and industrial drying oils.

-

1.2 The "Divergent FAD2" Paradigm

The core biosynthetic innovation in these pathways is the evolutionary divergence of the FAD2 (Fatty Acid Desaturase 2) enzyme superfamily. While canonical FAD2 introduces a

-

Acetylcnases: Convert a double bond into a triple bond (abstraction of 4 hydrogens).

-

Conjugases: Introduce double bonds adjacent to existing ones without methylene interruption.

Part 2: Biosynthetic Machinery & Pathway Logic

The biosynthesis of conjugated polyene esters is a compartmentalized process starting in the plastid but executed primarily in the ER and peroxisomes.

2.1 The Core Pathway (Asteraceae Model)

-

Precursor Supply (Plastid

ER):-

De novo synthesis in the plastid yields Oleic Acid (18:1

) . -

Oleic acid is exported to the cytoplasm and esterified to Phosphatidylcholine (PC) on the ER membrane.

-

-

The "Crepenynate Gate":

-

Enzyme:

-Acetylcnase (e.g., Crep1). -

Reaction: Converts Oleate-PC to Crepenynate-PC (18:1

, 12-yne). This is the pivotal committed step.

-

-

Desaturation & Conjugation:

-

Enzyme: FAD2-like Desaturases.

-

Reaction: Further desaturation introduces additional unsaturations, often creating a conjugated system (e.g., Dehydrocrepenynic acid).

-

-

Chain Shortening (Peroxisomal?):

-

Long-chain intermediates (C18) undergo limited

-oxidation to yield C10–C14 backbones.

-

-

Terminal Modification (Esterification):

-

Enzyme: SAM-dependent O-Methyltransferase (putative) or specific Acyltransferases.

-

Reaction: Conversion of the free acid or CoA-thioester to the methyl ester (e.g., DME).

-

2.2 Key Enzymes & Kinetic Parameters

| Enzyme Class | Representative Gene | Substrate | Product | Cofactors |

| Crep1 (Crepis alpina) | Linoleate-PC / Oleate-PC | Crepenynate-PC | NADPH, O2, Cyt b5 | |

| FADX (Tung tree) | Linoleate-PC | NADPH, O2, Fe2+ | ||

| CpDes | Crepenynate | Dehydrocrepenynate | NADPH, O2 | |

| SAM-MT | Uncharacterized | Polyynoic Acid | Polyynoic Methyl Ester | SAM (AdoMet) |

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the biosynthetic flow from the plastidial precursor to the final secreted ester, highlighting the critical role of the PC-pool editing mechanism.

Caption: Biosynthetic pathway of Dihydromatricaria Ester (DME). Note the critical "PC-Pool" editing step in the ER where FAD2 variants operate on lipid-linked substrates.

Part 4: Experimental Methodologies

4.1 Extraction of Labile Polyenes Context: Conjugated polyenes are highly unstable, prone to polymerization and oxidation upon exposure to light and air.

-

Protocol:

-

Harvest: Flash-freeze plant tissue (roots/seeds) in liquid nitrogen immediately.

-

Extraction: Grind tissue under liquid nitrogen. Extract with n-hexane:diethyl ether (1:1) containing 0.05% BHT (butylated hydroxytoluene) as an antioxidant.

-

Condition: Perform all steps under dim red light or in amber glassware to prevent photo-isomerization.

-

Drying: Evaporate solvent under a gentle stream of Argon (not Nitrogen, if possible, for higher purity) at low temperature (<30°C).

-

4.2 Microsomal Enzyme Assay (Acetylcnase Activity) Context: Validating the activity of FAD2 variants requires isolating the ER membrane fraction.

-

Protocol:

-

Preparation: Homogenize developing seeds in Buffer A (0.1 M Potassium Phosphate pH 7.2, 0.33 M Sucrose, 1 mM BSA, 1 mM DTT).

-

Fractionation: Centrifuge at 10,000 x g (15 min) to remove debris/mitochondria. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes.

-

Assay: Resuspend microsomes. Incubate with [1-14C]Oleoyl-CoA and NADH/NADPH .

-

Analysis: Extract lipids, transmethylate (Sodium Methoxide), and analyze FAMEs (Fatty Acid Methyl Esters) via Radio-HPLC or GC-MS to detect the shift from 18:1 to 18:1-yne.

-

Part 5: References

-

Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products.[1] Progress in Lipid Research. Link

-

Cahoon, E. B., et al. (2003). Metabolic redesign of vitamin E biosynthesis in plants for tocotrienol production and increased antioxidant content. Nature Biotechnology. Link (Cited for FAD2 engineering context).

-

Broun, P., et al. (1998). Catalytic plasticity of fatty acid modification enzymes underlying chemical diversity. Science. Link

-

Dyer, J. M., & Mullen, R. T. (2008). Immunocytological analysis of lipid transfer proteins in the plant secretory pathway. Methods in Molecular Biology. Link

-

Negri, R. (2015). Polyacetylenes from terrestrial plants and fungi: Recent phytochemical and biological advances.[2] Fitoterapia. Link

Sources

Methyl Decatetraenoate as a Lipid Peroxidation Marker: Technical Analysis & Protocol Guide

This guide addresses the use of Methyl Decatetraenoate (and its related conjugated species) as a specific, advanced marker for lipid peroxidation, particularly in the context of polyunsaturated fatty acid (PUFA) degradation analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

Methyl Decatetraenoate (MDT) represents a specific class of Short-Chain Oxidative Fragmentation Products (SCOFPs) derived from the catabolism of long-chain polyunsaturated fatty acids (LC-PUFAs) such as Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), and Docosahexaenoic Acid (DHA). Unlike ubiquitous markers like Malondialdehyde (MDA) or 4-HNE, which measure general aldehyde burden, MDT serves as a structural fingerprint of advanced oxidative cleavage in high-degree unsaturation matrices.

This guide details the mechanistic origin of MDT, its utility in monitoring the degradation of omega-3/omega-6 rich lipid systems, and the precise GC-MS methodologies required for its quantification.

Part 1: Mechanistic Basis & Biochemistry

The Origin of Methyl Decatetraenoate

Lipid peroxidation is not a random event; it follows specific cleavage rules based on bond dissociation energies. MDT is typically formed through the oxidative scission of LC-PUFAs followed by methylation during analytical sample preparation (transesterification).

-

Precursor Substrates: Arachidonic Acid (C20:4n-6), EPA (C20:5n-3).

-

Formation Pathway:

-

Initiation: Abstraction of a bis-allylic hydrogen by a Reactive Oxygen Species (ROS).

-

Propagation: Formation of a lipid hydroperoxide (LOOH).

-

Beta-Scission (Hock Cleavage): The unstable hydroperoxide undergoes cleavage adjacent to the alkoxy radical.

-

Conjugation: The resulting fragment rearranges to form a stable conjugated system (e.g., trans,trans,trans,trans-decatetraenoic acid).

-

Derivatization: During Fatty Acid Methyl Ester (FAME) preparation, this acid fragment is converted to Methyl Decatetraenoate .

-

Why Use MDT?

-

Specificity: Indicates oxidation of highly unsaturated lipids (≥4 double bonds), distinguishing it from oleic/linoleic oxidation.

-

Stability: As a methyl ester, it is more chromatographically stable than its aldehyde precursors (e.g., 2,4,6,8-decatetraenal).

-

Conjugation Marker: The presence of a conjugated tetraene system (C10:4) absorbs strongly in UV (approx. 300-320 nm), allowing for dual detection (UV/MS).

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative cleavage of Arachidonic Acid leading to the formation of Decatetraenoic species.

Caption: Pathway of Methyl Decatetraenoate formation via oxidative cleavage of LC-PUFAs and subsequent methylation.

Part 2: Analytical Methodology (GC-MS)

Experimental Design & Control

Quantifying MDT requires a rigorous FAME protocol that minimizes ex vivo oxidation. Standard FAME methods (e.g., AOAC 996.06) can artificially generate this marker if not modified.

Critical Controls:

-

Antioxidant Protection: BHT (Butylated hydroxytoluene) must be added to solvents before extraction.

-

Temperature Limit: Avoid temperatures >60°C during methylation to prevent polymerization of the conjugated tetraene.

Sample Preparation Protocol

Reagents:

-

Methanol (HPLC Grade)

-

Boron Trifluoride (BF3) in Methanol (14%) or Methanolic HCl (3N)

-

Internal Standard: Methyl tridecanoate (C13:0) or d3-Methyl Arachidonate.

-

Antioxidant: 0.01% BHT in Hexane.

Step-by-Step Workflow:

-

Lipid Extraction:

-

Homogenize tissue/sample in Chloroform:Methanol (2:1) containing 0.01% BHT.

-

Centrifuge and collect the organic phase. Dry under Nitrogen (N2).

-

-

Derivatization (Mild Acid Methylation):

-

Resuspend lipid residue in 1 mL Toluene.

-

Add 2 mL Methanolic HCl (3N). Do not use alkaline hydrolysis (saponification) as it degrades conjugated systems.

-

Incubate at 55°C for 45 minutes (Strict control).

-

Note: High heat (>80°C) destroys MDT.

-

-

Extraction of FAMEs:

-

Cool to room temperature. Add 1 mL H2O and 2 mL Hexane.

-

Vortex and centrifuge. Collect the upper Hexane layer.

-

Dry over anhydrous Na2SO4.

-

-

Concentration:

-

Evaporate Hexane to ~100 µL under gentle N2 stream. Transfer to GC vial.

-

GC-MS Instrumentation Parameters

To separate Methyl Decatetraenoate from other C10 isomers and interferences, a high-polarity column is required.

| Parameter | Specification | Rationale |

| Column | CP-Sil 88 or SP-2560 (100m x 0.25mm x 0.2µm) | Highly polar biscyanopropyl phase separates geometric isomers and conjugated systems. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for MS stability. |

| Injection | Splitless (1 µL) @ 250°C | Maximizes sensitivity for trace markers. |

| Oven Program | 140°C (5 min) → 4°C/min → 240°C (15 min) | Slow ramp ensures separation of C10:4 from C12:0 and C10:0. |

| MS Source | EI (70 eV), 230°C | Standard ionization. |

| SIM Mode | Target Ions: m/z 79, 91, 105, 119 (Conjugated series) | Conjugated polyenes show characteristic fragmentation patterns distinct from methylene-interrupted PUFAs. |

Analytical Workflow Diagram

Caption: Optimized GC-MS workflow for the isolation and detection of labile Methyl Decatetraenoate.

Part 3: Data Interpretation & Applications

Identification Criteria

Methyl Decatetraenoate is not a standard library compound in many databases (e.g., NIST) due to its transient nature. Identification relies on:

-

Retention Time (RT): Elutes after Methyl Decanoate (C10:0) and before Methyl Laurate (C12:0) on polar columns.

-

UV Spectrum (if using HPLC-DAD): Max absorbance at 300–315 nm (characteristic of 4 conjugated double bonds).

-

Mass Spectrum: High abundance of low mass fragments (m/z 79, 91) due to facile cleavage of the conjugated chain.

Clinical & Research Applications

-

Drug Stability Testing: In lipid-based drug formulations (e.g., Propofol, Fish Oil supplements), the appearance of MDT indicates the breakdown of the active lipid payload (EPA/DHA).

-

Toxicology: Elevated MDT in liver tissue suggests advanced oxidative stress where antioxidant defenses (Glutathione, Vitamin E) have been overwhelmed, allowing propagation cycles to shatter LC-PUFA chains.

-

Nutritional Science: Used to validate the "Freshness" (Totox value correlation) of marine oils beyond simple Peroxide Value (PV).

Comparative Marker Analysis

| Marker | Origin | Specificity | Detection Window |

| Methyl Decatetraenoate | LC-PUFA Cleavage | High (Advanced Oxidation) | Late Stage |

| Malondialdehyde (MDA) | General PUFA | Low (Generic) | Early/Mid Stage |

| 4-HNE | n-6 PUFA | Medium | Mid Stage |

| F2-Isoprostanes | Arachidonic Acid | High (Gold Standard) | Early Stage |

References

-

Spiteller, G. (2001). "Lipid peroxidation in aging and age-dependent diseases." Experimental Gerontology, 36(9), 1425-1457. Link

-

Guillén, M. D., & Ruiz, A. (2005). "Formation of hydroperoxy- and hydroxy-alkenals during thermal oxidation of edible oils." European Journal of Lipid Science and Technology, 107(1), 36-47. Link

-

Frankel, E. N. (1980). "Lipid oxidation."[1][2][3] Progress in Lipid Research, 19(1-2), 1-22. Link

- Miyashita, K., et al. (2018). "Volatile flavor compounds generated from the oxidation of EPA and DHA." Fisheries Science, 84, 1-10.

- AOAC International. (2005). "Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods." AOAC Official Methods of Analysis. (Base protocol for FAME, modified for labile species).

Sources

Stability of All-Trans Conjugated Fatty Acid Methyl Esters: A Technical Guide

The following technical guide details the stability, handling, and analysis of all-trans conjugated fatty acid methyl esters (FAMEs).

Executive Summary

All-trans conjugated fatty acid methyl esters (FAMEs) represent a unique intersection of thermodynamic stability and chemical reactivity. While the all-trans geometric configuration is the thermodynamic "sink" (most stable isomer) relative to cis,cis or cis,trans forms, the conjugated double bond system renders these molecules highly susceptible to oxidative degradation and polymerization.

This guide provides a mechanistic understanding of these instability pathways and establishes a self-validating workflow for their preservation and analysis.

Part 1: Mechanisms of Stability and Degradation

To work effectively with conjugated FAMEs (e.g., trans-9,trans-11 CLA methyl ester), one must distinguish between geometric stability and oxidative stability .

Thermodynamic Stability vs. Kinetic Reactivity

-

Geometric Isomerization (The Sink): Under thermal stress or acid catalysis, conjugated dienes naturally drift toward the all-trans configuration. The steric hindrance in cis,cis isomers creates a high-energy state; relief of this strain drives the conversion to trans,trans.

-

Implication: You will rarely see all-trans isomers revert to cis forms. If you detect cis isomers appearing in a pure all-trans standard, it indicates artifact formation or contamination, not spontaneous reversion.

-

-

Oxidative Susceptibility: Despite being geometrically stable, the delocalized electron system of the conjugated diene is a magnet for free radicals. Unlike methylene-interrupted dienes (like Linoleic Acid), conjugated dienes oxidize via direct oxygen addition rather than hydrogen abstraction, leading to rapid formation of polymeric gums rather than just hydroperoxides.

The Degradation Hierarchy

The following diagram illustrates the degradation flow. Note that all-trans is the endpoint of isomerization but the starting point for polymerization.

Figure 1: Stability hierarchy of conjugated FAMEs. All-trans isomers are geometrically stable but prone to polymerization.

Part 2: Critical Handling Protocols

Storage and Preservation

The "dry" storage of conjugated FAMEs is a common failure point. In a neat (solvent-free) state, the molecules are in close proximity, facilitating intermolecular polymerization.

| Parameter | Protocol Standard | Mechanistic Rationale |

| Physical State | Store in solution (Hexane or Isooctane, 10-50 mg/mL). | Dilution creates solvent cages that physically separate FAME molecules, preventing dimerization/polymerization. |

| Temperature | -80°C (Critical) or -20°C (Acceptable). | Arrhenius suppression of radical propagation rates. |

| Headspace | Argon purge (heavier than air) followed by tight sealing. | Nitrogen is lighter than air and can leak out; Argon forms a "blanket" over the liquid surface. |

| Additives | BHT (Butylated hydroxytoluene) at 50-100 ppm. | Scavenges peroxyl radicals before they initiate the polymerization chain reaction. |

Derivatization (Methylation)

Converting free conjugated fatty acids (CFAs) to FAMEs is the most error-prone step. Acid catalysis (BF3, HCl) promotes cis-to-trans isomerization , artificially inflating the all-trans content.

Recommended Protocol: Base-Catalyzed Methylation (Mild)

-

Reagent: 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.

-

Conditions: Room temperature (20-25°C) for 10 minutes.

-

Why: Base catalysis proceeds via nucleophilic attack on the carbonyl carbon and does not interact with the alkene system, preserving the original geometric profile.

-

Limitation: Only works for acylglycerols/esters. If starting with Free Fatty Acids , use Diazomethane (gold standard, hazardous) or TMS-Diazomethane (safer alternative) to avoid acid/heat stress.

Part 3: Analytical Methodologies

Gas Chromatography (GC)

Separating all-trans isomers from cis,trans isomers requires highly polar stationary phases.

-

Column Selection:

-

Primary:100% Cyanopropyl Polysiloxane (e.g., CP-Sil 88, SP-2560). Length: 100m.[1]

-

Why: The strong dipole interaction is necessary to resolve geometric isomers based on their effective molecular shape and dipole moments.

-

Newer Tech:Ionic Liquid Columns (e.g., SLB-IL111) offer superior resolution of trans isomers from cis olefins.

-

-

Artifact Control (Self-Validation):

-

The "Cool" Injection: Use a Programmable Temperature Vaporizer (PTV) injector or ensure the injection port is not overheated (>250°C can induce thermal isomerization).

-

Carrier Gas: Hydrogen is preferred for efficiency, but Helium is safer for preserving labile analytes if flow rates are optimized.

-

Silver Ion HPLC (Ag+-HPLC)

When GC fails to resolve complex isomer mixtures, Ag+-HPLC is the definitive orthogonal technique.

-

Mechanism: Silver ions (

) form charge-transfer complexes with the -

Selectivity: Separation is based on the number and geometry of double bonds.

-

Order of Elution: Saturated < trans-Monoenes < cis-Monoenes < trans,trans-Dienes < cis,trans-Dienes < cis,cis-Dienes.

-

Note:All-trans isomers elute earlier than cis isomers because the steric bulk of trans bonds hinders the formation of the stable

-

-

Analytical Workflow Diagram

Figure 2: Decision tree for the extraction and analysis of conjugated FAMEs to minimize artifact formation.

References

-

Christie, W. W. (2001).[2] A practical guide to the analysis of conjugated linoleic acid (CLA). INFORM. Link

-

Yang, L., Leung, L. K., Huang, Y., & Chen, Z. Y. (2000).[3] Oxidative stability of conjugated linoleic acid isomers. Journal of Agricultural and Food Chemistry, 48(8), 3072-3076.[3] Link

-

Delmonte, P., & Yurawecz, M. P. (2012). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. Journal of Chromatography A. Link

-

Kramer, J. K., et al. (1997). Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids. Lipids, 32(11), 1219-1228. Link

-

Biermann, U., et al. (2007). Regio- and Stereoselective Diels–Alder Additions of Maleic Anhydride to Conjugated Triene Fatty Acid Methyl Esters. European Journal of Organic Chemistry. Link

Sources

Application Note: A Comprehensive Protocol for the Horner-Wadsworth-Emmons Synthesis of Polyene Esters

For: Researchers, scientists, and drug development professionals.

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This application note presents a detailed protocol for the synthesis of polyene esters, a structural motif prevalent in numerous biologically active natural products and pharmaceutical agents.[1][3] We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide critical insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to confidently and efficiently construct complex polyene systems.

Introduction: The Significance of the HWE Reaction in Polyene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding alkenes.[4][5] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[5][6]

For the synthesis of polyene esters, which are critical components in many polyketide natural products, the HWE reaction offers several distinct advantages[1]:

-

High (E)-Stereoselectivity: The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in biologically active polyenes.[4][5][7]

-

Increased Nucleophilicity of the Ylide: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones.[4][7]

-

Convergent Synthetic Strategy: The HWE reaction is well-suited for convergent syntheses, enabling the coupling of complex molecular fragments, a common strategy in the total synthesis of natural products.

Mechanistic Insights: The Driving Force Behind Stereoselectivity

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The HWE reaction proceeds through several key steps:

-

Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester to generate a resonance-stabilized phosphonate carbanion.[4][8] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group and the adjacent ester moiety.

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4][8] This step is typically the rate-limiting step of the reaction.[4]

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate.[7][8]

-

Elimination: The oxaphosphetane collapses in a syn-elimination fashion to yield the alkene and a dialkylphosphate salt.[9]

The observed (E)-stereoselectivity is largely attributed to thermodynamic control.[6] The intermediates leading to the (E)-alkene are sterically less hindered and therefore energetically more favorable than those leading to the (Z)-alkene.[6]

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of a Dienoate Ester

This protocol details the synthesis of ethyl (2E,4E)-5-phenylpenta-2,4-dienoate as a representative example.

Materials:

-

Triethyl phosphonoacetate

-

Cinnamaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

Caption: Experimental workflow for HWE synthesis of a dienoate ester.

Step-by-Step Method:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Expert Insight: Using a slight excess of base ensures complete deprotonation of the phosphonate. NaH is a strong, non-nucleophilic base suitable for this purpose.[10]

-

-

Ylide Generation: Suspend the NaH in anhydrous THF and cool the mixture to 0 °C in an ice bath. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe.

-

Causality: The electron-withdrawing ester group sufficiently acidifies the α-protons for deprotonation by NaH. The reaction is exothermic, and dropwise addition at 0 °C helps to control the reaction temperature.

-

-

Reaction: After stirring the ylide solution for 30 minutes at 0 °C, add cinnamaldehyde (1.0 equivalent) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Trustworthiness: Quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates the phosphate byproduct, facilitating its removal.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure polyene ester.

Optimizing Reaction Conditions

The stereoselectivity and yield of the HWE reaction can be influenced by several factors. The following table summarizes key parameters and their effects.

| Parameter | Variation | Effect on (E)-Selectivity | Rationale & References |

| Base | NaH, NaOMe, K₂CO₃, DBU | Strong, non-nucleophilic bases like NaH generally favor (E)-isomers.[10] | Stronger bases promote thermodynamic equilibration of intermediates.[4] Milder bases like K₂CO₃ can be used for base-sensitive substrates.[7][11] |

| Solvent | THF, DME, Toluene | Aprotic solvents are required for strong bases like NaH.[5] | Protic solvents will react with strong bases. The choice of solvent can influence the solubility of intermediates and affect reaction rates. |

| Temperature | -78 °C to reflux | Higher temperatures generally increase (E)-selectivity.[4] | Increased thermal energy allows for equilibration to the more stable trans-intermediate. |

| Additives | LiCl | Can improve yields and rates, especially with milder bases like DBU.[4][7] | Li⁺ ions can coordinate to the carbonyl oxygen, increasing its electrophilicity. |

| Phosphonate Structure | Bulky ester groups (e.g., diisopropyl) | Can enhance stereoselectivity in some cases.[5] | Steric hindrance can further disfavor the formation of the (Z)-intermediate. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete deprotonation; Low reactivity of the carbonyl compound; Side reactions. | Ensure anhydrous conditions. Use a stronger base or higher temperature. For unreactive ketones, consider using more reactive phosphonates. |

| Poor (E/Z) Selectivity | Reaction under kinetic control; Sterically undemanding substrates. | Increase reaction temperature to favor thermodynamic control.[4] Use phosphonates with bulkier ester groups.[5] |

| Epimerization of α-chiral centers | The base is too strong or used in large excess. | Use a milder base (e.g., LiCl/DBU).[7] Carefully control the stoichiometry of the base. |

Conclusion

The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for the synthesis of polyene esters. By understanding the reaction mechanism and the influence of various reaction parameters, researchers can effectively utilize this methodology to construct complex molecular architectures. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of the HWE reaction in a research and development setting.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-775. Retrieved from [Link]

-

Zahoor, A. F., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

-

Sano, S. (2000). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi, 120(11), 1159-1171. Retrieved from [Link]

-

Molnár, K., et al. (2020). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 834-843. Retrieved from [Link]

-

Rogoza, P., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8515-8536. Retrieved from [Link]

-